

A Technical Guide to Polo-like Kinase 1 (Plk1) Overexpression in Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Plk1-IN-6*
Cat. No.: *B12408040*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.^{[1][2]} Its functions are critical for multiple mitotic events, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.^{[3][4]} The expression of Plk1 is tightly regulated, peaking during the G2/M phase of the cell cycle and decreasing sharply upon mitotic exit.^[5]

Dysregulation of Plk1 is a common feature in a wide array of human cancers.^{[3][5][6]} Overexpression of Plk1 is frequently observed in tumor tissues compared to their normal counterparts and often correlates with tumor aggressiveness, high-grade tumors, and poor patient prognosis.^{[3][5][6]} This has established Plk1 as a significant oncogene and an attractive target for the development of novel anti-cancer therapies.^{[1][5]} This guide provides a comprehensive overview of Plk1 overexpression in various tumor types, details the key signaling pathways it modulates, and outlines the standard experimental protocols for its detection and quantification.

Plk1 Overexpression in Various Tumor Types

Plk1 is overexpressed at both the mRNA and protein levels in a broad spectrum of human cancers.^{[3][5]} Pan-cancer analyses using databases like The Cancer Genome Atlas (TCGA)

reveal significantly higher Plk1 expression in most tumor types compared to normal tissues.[\[5\]](#) [\[7\]](#) This overexpression is often linked to worse overall and disease-free survival in patients.[\[5\]](#)

Table 1: Quantitative Data on Plk1 Overexpression in Selected Cancers

Tumor Type	Method of Detection	Key Quantitative Findings	References
Triple-Negative Breast Cancer (TNBC)	Immunohistochemistry (IHC)	High Plk1 expression was found in 91.9% of 49 TNBC cases studied.	[8]
Breast Cancer (General)	Immunohistochemistry (IHC)	Plk1 protein expression was observed in 11% of a cohort of 215 primary breast tumors.	[9]
Cervical Carcinoma	Immunohistochemistry (IHC)	Positive immunostaining for Plk1 was detected in 88.9% (32 out of 36) of tumor sections.	[10]
Lung Squamous Cell Carcinoma	Immunohistochemistry (IHC)	Plk1 protein expression was increased in 54.5% of lung squamous cell carcinoma tissues compared to 21.2% in adjacent normal tissues.	[11]
Lung Squamous Cell Carcinoma	qRT-PCR	Plk1 mRNA was overexpressed with an average 3.85-fold increase in tumor tissues compared to paired normal tissues.	[11]
Pan-Cancer Analysis (TCGA)	RNA-Seq	Plk1 showed significantly higher mRNA expression in 18 out of 19 cancer	[5]

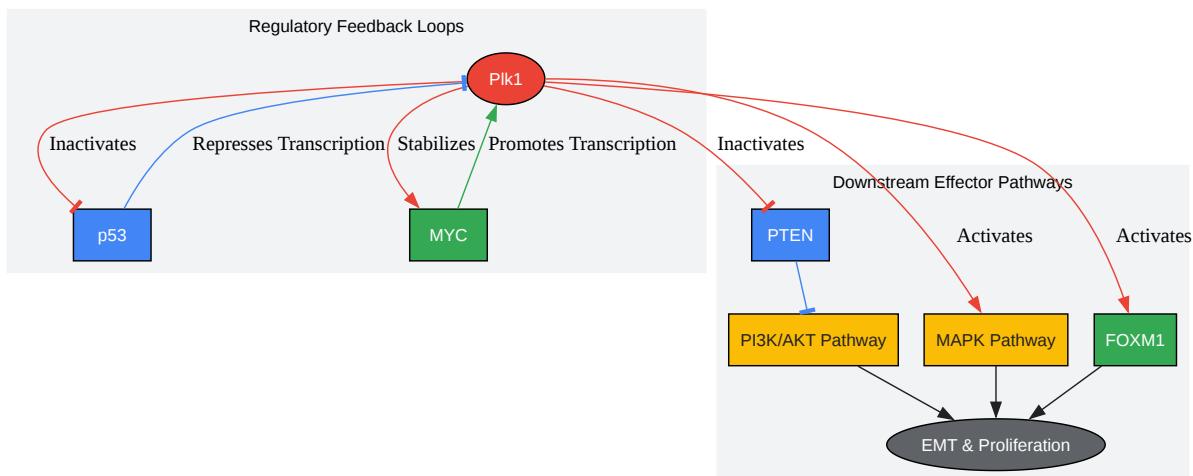
types analyzed
compared to normal
tissue.

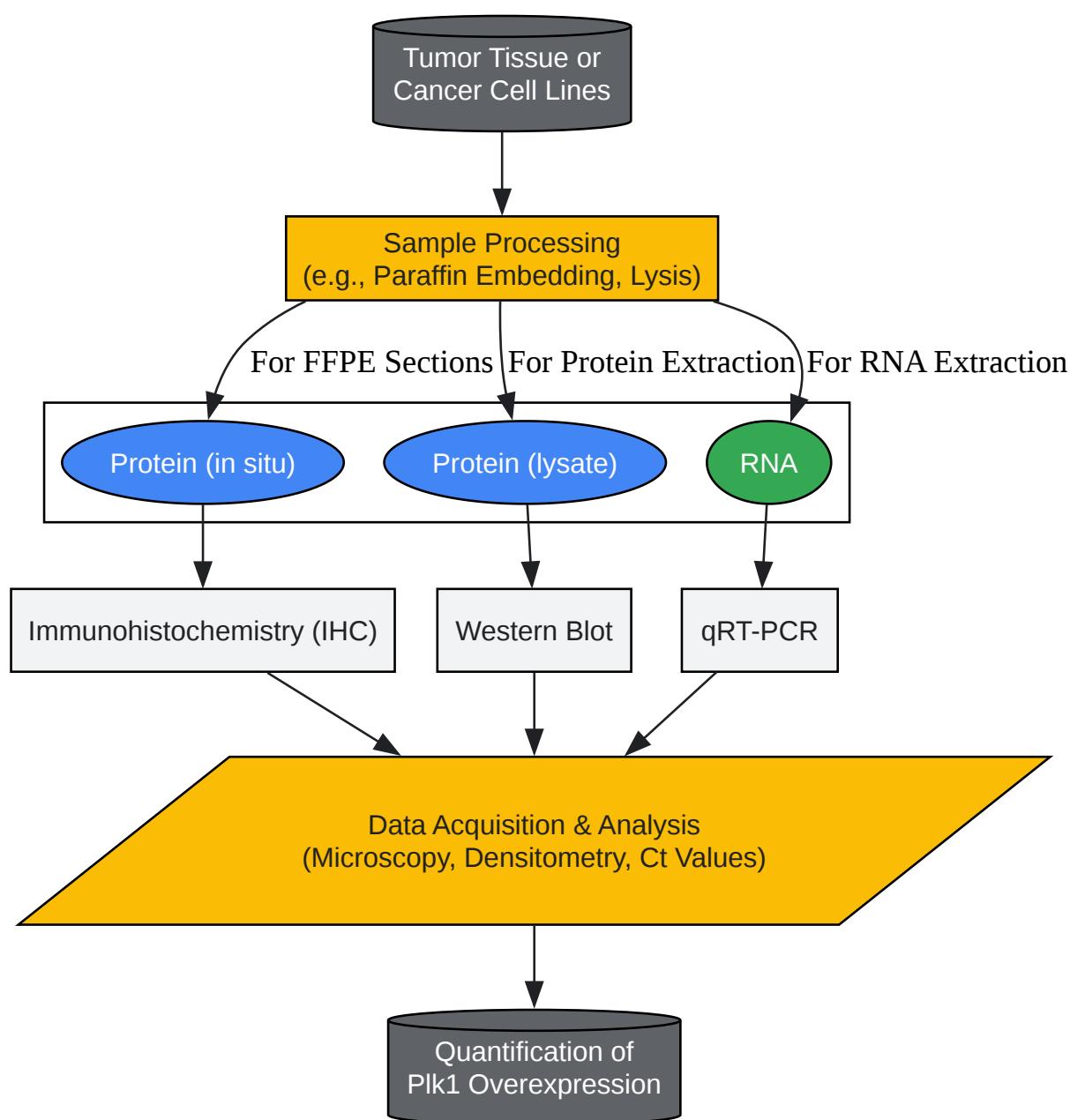
Core Signaling Pathways Involving Plk1

Plk1's role in carcinogenesis extends beyond cell cycle control; it directly interacts with and modulates key oncogenic and tumor suppressor pathways.[\[12\]](#) Its overexpression can lead to the inactivation of tumor suppressors and the stabilization of oncoproteins, creating a positive feedback loop that promotes tumor growth and survival.[\[13\]](#)[\[14\]](#)

Key interactions include:

- p53: Plk1 and the tumor suppressor p53 are engaged in a mutually inhibitory feedback loop. Plk1 can inhibit the transcriptional activity and pro-apoptotic function of p53.[\[15\]](#) Conversely, p53 can directly repress the transcription of the Plk1 gene.[\[14\]](#)[\[16\]](#) Loss of p53 function in tumors can therefore lead to elevated Plk1 levels.[\[14\]](#)
- MYC: Plk1 and the oncogene MYC form a positive feedback loop. Plk1 can phosphorylate and inhibit the SCF-Fbw7 ubiquitin ligase complex, which is responsible for degrading MYC, thus leading to MYC stabilization and accumulation.[\[14\]](#)
- PI3K/AKT Pathway: Plk1 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[\[13\]](#) This inactivation leads to enhanced PI3K/AKT signaling, promoting cell proliferation and survival.[\[13\]](#)[\[14\]](#)
- MAPK Pathway: Plk1 overexpression has been shown to enhance the activity of the MAPK pathway, which is a critical regulator of cell growth and proliferation.[\[17\]](#)
- FOXM1: Plk1 can phosphorylate and activate the transcription factor FOXM1, which promotes the expression of genes involved in the G2/M transition and epithelial-to-mesenchymal transition (EMT) in various cancers.[\[3\]](#)[\[13\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Cancer Transcriptomic Analysis Identifies PLK1 Crucial for the Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-Like Kinase 1(PLK1) Immunohistochemical Expression in Triple Negative Breast Carcinoma: A Probable Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical detection of Polo-like kinase-1 (PLK1) in primary breast cancer is associated with TP53 mutation and poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The expression of PLK-1 in cervical carcinoma: a possible target for enhancing chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinical and prognostic value of polo-like kinase 1 in lung squamous cell carcinoma patients: immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mitotic Cancer Target Polo-Like Kinase 1: Oncogene or Tumor Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of polo-like kinase 1 in carcinogenesis: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polo-like kinase 1: target and regulator of transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The kinase PLK1 promotes the development of Kras/Tp53-mutant lung adenocarcinoma through transcriptional activation of the receptor RET - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Polo-like Kinase 1 (Plk1) Overexpression in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12408040#plk1-overexpression-in-different-tumor-types>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com